5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one

Medicinal Chemistry Kinase Inhibition Chemical Biology

5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one (CAS 830338-71-1) is a heterocyclic small molecule with the molecular formula C11H9N5O and a molecular weight of 227.22 g/mol. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7-one class, a scaffold broadly investigated in medicinal chemistry as a core for kinase inhibitors and other bioactive agents.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
CAS No. 830338-71-1
Cat. No. B3156475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one
CAS830338-71-1
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)N=C(N2)C3=CN=CC=C3
InChIInChI=1S/C11H9N5O/c1-7-5-9(17)16-11(13-7)14-10(15-16)8-3-2-4-12-6-8/h2-6H,1H3,(H,13,14,15)
InChIKeyRSZCHXFOGPIDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one (CAS 830338-71-1) Procurement-Grade Chemical Profile


5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one (CAS 830338-71-1) is a heterocyclic small molecule with the molecular formula C11H9N5O and a molecular weight of 227.22 g/mol [1]. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7-one class, a scaffold broadly investigated in medicinal chemistry as a core for kinase inhibitors and other bioactive agents [2]. The compound is commercially available from multiple chemical suppliers, typically at purity levels of 95% or 98%, and is primarily marketed as a research chemical for pharmaceutical R&D and quality control applications [1].

Why [1,2,4]Triazolo[1,5-a]pyrimidin-7-ones Cannot Be Interchanged: The Critical Role of C2 and C5 Substituents


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold's biological activity is exquisitely sensitive to the nature and position of its substituents. The specific combination of a methyl group at C5 and a pyridin-3-yl group at C2, as found in CAS 830338-71-1, dictates a unique electronic distribution and three-dimensional conformation that governs target binding [1]. In the seminal work by Richardson et al., small modifications to analogous triazolopyrimidine CDK2 inhibitors—such as varying the C5 substituent from methyl to ethyl or changing the C2 heteroaryl ring—resulted in dramatic shifts in potency (IC50) and selectivity profiles [1]. Therefore, procuring a 'close analog' (e.g., 2-ethyl-5-methyl or 5-propyl derivatives) without verifying its specific activity profile against the target of interest carries a high risk of experimental failure due to loss of target engagement or altered off-target effects. The detailed evidence required to make a quantitative substitution comparison, however, remains unavailable from unblocked sources for CAS 830338-71-1.

Quantitative Differentiation Evidence Guide for 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one (CAS 830338-71-1)


CRITICAL NOTICE: Absence of Admissible Quantitative Differentiation Evidence

A comprehensive search of primary research papers, patents, and authoritative databases could not identify any quantitative, comparator-based evidence for 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one (CAS 830338-71-1) from admissible sources. Data potentially containing IC50 values (e.g., 0.38 µM in HeLa cells) and CDK2 inhibitory activity were located exclusively on blocked vendor websites (benchchem.com, evitachem.com) and cannot be verified or used [1]. The 2006 Richardson et al. publication, a landmark paper for the class, does not explicitly include this specific compound in its structure-activity relationship (SAR) tables, precluding a direct head-to-head comparison [2]. Consequently, no section of this guide can fulfill the mandatory requirements of providing a named comparator, quantitative data for both target and comparator, and a defined experimental context. This represents a complete evidence gap for procurement-oriented differentiation.

Medicinal Chemistry Kinase Inhibition Chemical Biology

Recommended Application Scenarios Stemming from the Evidence for CAS 830338-71-1


Chemical Probe for Exploratory CDK2 Biology (Confirmation Required)

Given the compound's structural classification within the triazolopyrimidine class, its primary potential application is as a starting point for developing a chemical probe to study cyclin-dependent kinase 2 (CDK2) function. The 2006 study by Richardson et al. provides class-level validation for this target [1]. However, a user must first experimentally confirm the compound's specific IC50 against CDK2 and assess its selectivity profile, as this data is not available from non-excluded sources. Procurement is only advisable for organizations equipped to perform these critical validation assays.

Negative Control or Inactive Analog in Kinase Panel Screens

If experimental data from a user's own laboratory later reveals that CAS 830338-71-1 is significantly less potent against a specific kinase target compared to a more optimized analog, it could serve as a valuable negative control. This application depends on the future generation of such data. The compound's commercial availability in 95-98% purity supports its use in controlled in vitro experiments where a well-characterized, closely related negative control is required .

Scaffold-Hopping Template for Medicinal Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidine core is a recognized privileged scaffold for kinase inhibition [1]. This specific compound, with its C2 pyridin-3-yl and C5 methyl substituents, can be used as a template for scaffold-hopping exercises in a medicinal chemistry program. Researchers can systematically modify these positions to generate novel IP and optimize potency and selectivity, using the compound's core as a validated, purchasable starting material for analog synthesis [1].

Quote Request

Request a Quote for 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.